2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide
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Overview
Description
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with an acetamide derivative to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based compounds.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and often exhibit similar biological activities.
Thioether-Containing Compounds: Compounds with thioether linkages are known for their stability and unique chemical properties.
Nitroaromatic Compounds: These compounds are characterized by the presence of nitro groups, which can influence their reactivity and biological activity.
Uniqueness
The uniqueness of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-17-12-13-19(15-21(17)29(31)32)25-23(30)16-33-24-27-26-22(14-18-8-4-2-5-9-18)28(24)20-10-6-3-7-11-20/h2-13,15H,14,16H2,1H3,(H,25,30) |
InChI Key |
PVZPJEQWFAJEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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